molecular formula C14H18N2O5 B1501708 tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate CAS No. 912762-64-2

tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate

Cat. No.: B1501708
CAS No.: 912762-64-2
M. Wt: 294.3 g/mol
InChI Key: QHQOXCVHIBQTTC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This interaction could potentially alter the electrical activity of cells, affecting their function.

Biochemical Pathways

The regulation of crmp2, a protein involved in neuronal development and axonal growth , suggests that this compound may influence neurological pathways.

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) is reported , which could potentially impact its bioavailability.

Result of Action

Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line , suggesting potential antitumor activity.

Action Environment

The compound’s stability at -20°c suggests that temperature could be an important factor in its storage and use.

Biochemical Analysis

Biochemical Properties

Tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways and overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound has been shown to inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation and reduction reactions that modify the compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, interactions with cofactors such as NADPH can affect the rate and extent of these metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound can influence its interaction with target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes. The localization can also affect the compound’s stability and degradation within the cell.

Properties

IUPAC Name

tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,18H,7-8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQOXCVHIBQTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694374
Record name tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-64-2
Record name tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.